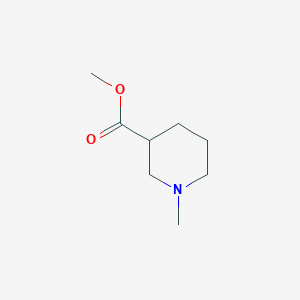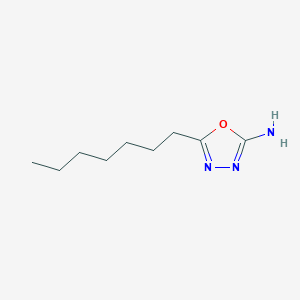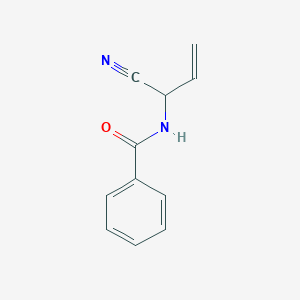
1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate” is a chemical compound . It is related to the class of compounds known as pyrazoles, which are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to the compound , often involves reactions with hydrazines . For example, one study reported the synthesis of hydrazine-coupled pyrazoles, which were then evaluated for antileishmanial and antimalarial activities .Chemical Reactions Analysis
While specific chemical reactions involving “1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate” are not detailed in the sources, pyrazole derivatives are known to participate in various chemical reactions . For instance, they can undergo [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.2 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.Direcciones Futuras
Given the pharmacological potential of pyrazole derivatives , future research could focus on exploring the therapeutic applications of “1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate” and similar compounds. Additionally, more studies could be conducted to fully understand their synthesis, chemical reactions, and mechanisms of action.
Propiedades
IUPAC Name |
1-hydroxy-3-methyl-2-oxido-5-phenylpyrazol-2-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-8-7-10(12(14)11(8)13)9-5-3-2-4-6-9/h2-7,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNNWFXGYQZILC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](N(C(=C1)C2=CC=CC=C2)O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380512 |
Source


|
| Record name | 3-Methyl-2-oxo-5-phenyl-1H-2lambda~5~-pyrazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate | |
CAS RN |
136229-96-4 |
Source


|
| Record name | 3-Methyl-2-oxo-5-phenyl-1H-2lambda~5~-pyrazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thulium chloride heptahydrate [MI]](/img/structure/B156337.png)











